3-[2-(4-Benzylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide
Description
3-[2-(4-Benzylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is a complex organic compound that belongs to the class of imidazobenzimidazoles. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with an imidazole ring, and a piperidine moiety attached via an ethyl linker. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4.BrH/c1-2-6-19(7-3-1)18-20-10-12-25(13-11-20)14-15-26-16-17-27-22-9-5-4-8-21(22)24-23(26)27;/h1-9,20H,10-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGVVNJNKSUVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCN3CCN4C3=NC5=CC=CC=C54.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Benzylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced by reacting 4-benzylpiperidine with an appropriate alkylating agent to form the desired intermediate.
Coupling and Cyclization: The final step involves coupling the benzimidazole core with the piperidine intermediate, followed by cyclization under acidic conditions to form the imidazobenzimidazole structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and benzimidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the parent compound, which can exhibit different biological activities and properties .
Scientific Research Applications
3-[2-(4-Benzylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and piperidine moieties are known to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with DNA and RNA, disrupting their function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine moiety but lacks the benzimidazole structure.
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole, which contain the benzimidazole core but differ in their additional functional groups.
Uniqueness
3-[2-(4-Benzylpiperidin-1-yl)ethyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrobromide is unique due to its combined imidazobenzimidazole and piperidine structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
